molecular formula C14H18BrN3O3S B494993 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide CAS No. 873671-58-0

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B494993
CAS No.: 873671-58-0
M. Wt: 388.28g/mol
InChI Key: VGSPHCRYXHQDMO-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that features a bromine atom, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy group.

    Reduction: Formation of amines or alcohols from the imidazole ring or sulfonamide group.

    Substitution: Formation of azides or nitriles from the bromine atom.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3S/c1-11-8-13(21-2)14(9-12(11)15)22(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSPHCRYXHQDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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